5-Benzyloxy-2-methylpyridine 1-oxide
Overview
Description
5-Benzyloxy-2-methylpyridine 1-oxide is an organic compound with the molecular formula C13H13NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a benzyloxy group at the 5-position, a methyl group at the 2-position, and an oxide group at the 1-position of the pyridine ring.
Scientific Research Applications
5-Benzyloxy-2-methylpyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
It’s known that this compound is used in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.
Mode of Action
The mode of action of 5-Benzyloxy-2-methylpyridine 1-oxide involves its reaction with other compounds in a chemical synthesis process . For instance, it can react with 3-chloroperbenzoic acid in the presence of sodium hydrogencarbonate under specific conditions . The compound interacts with its targets, leading to changes in their chemical structure and properties .
Result of Action
The result of the action of this compound is the formation of new compounds through chemical reactions . The exact molecular and cellular effects would depend on the specific reactions it’s involved in and the compounds it interacts with .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of other compounds, and the specific chemical environment .
Biochemical Analysis
Biochemical Properties
5-Benzyloxy-2-methylpyridine 1-oxide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the liver. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound has been observed to interact with other biomolecules such as glutathione, a key antioxidant in cellular defense mechanisms .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular response to oxidative stress. By activating this pathway, the compound enhances the expression of antioxidant genes, thereby protecting cells from oxidative damage .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to changes in their activity. For example, the binding of this compound to cytochrome P450 enzymes results in the inhibition of their catalytic activity, thereby affecting the metabolism of various substrates. Additionally, the compound can modulate gene expression by interacting with transcription factors such as Nrf2, leading to the activation of antioxidant response elements and subsequent upregulation of antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the degradation of the compound, resulting in reduced efficacy. Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defense mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects by enhancing antioxidant defense mechanisms and protecting against oxidative stress. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the overactivation of certain cellular pathways and the accumulation of reactive metabolites .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. The compound undergoes biotransformation in the liver, where it is metabolized to various intermediates. These intermediates can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The primary metabolic pathway of this compound involves oxidation and conjugation reactions, leading to the formation of water-soluble metabolites that are excreted from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells. Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound has been observed to localize primarily in the cytoplasm and the endoplasmic reticulum, where it interacts with various enzymes and proteins. The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals. These modifications ensure that the compound reaches its intended site of action, thereby exerting its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyloxy-2-methylpyridine 1-oxide typically involves the oxidation of 5-benzyloxy-2-methylpyridine. One common method involves the use of 3-chloroperbenzoic acid (m-CPBA) as the oxidizing agent. The reaction is carried out in chloroform at room temperature. For example, 5-benzyloxy-2-methylpyridine can be dissolved in dry chloroform, and m-CPBA is added to the solution. The mixture is stirred at ambient temperature for a specified period, usually around 1-2 hours. The reaction mixture is then quenched with a solution of sodium thiosulfate in water, and the organic layer is separated, washed, dried, and concentrated to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-Benzyloxy-2-methylpyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to its corresponding pyridine derivative.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and other peroxy acids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction would yield the corresponding pyridine derivative.
Comparison with Similar Compounds
Similar Compounds
5-Benzyloxy-2-methylpyridine: Lacks the oxide group, making it less reactive in certain redox reactions.
2-Methylpyridine 1-oxide: Lacks the benzyloxy group, which may reduce its binding affinity to certain molecular targets.
Uniqueness
5-Benzyloxy-2-methylpyridine 1-oxide is unique due to the presence of both the benzyloxy and oxide groups, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to similar compounds.
Properties
IUPAC Name |
2-methyl-1-oxido-5-phenylmethoxypyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBMNGYRVLBROF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)OCC2=CC=CC=C2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496280 | |
Record name | 5-(Benzyloxy)-2-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59781-09-8 | |
Record name | Pyridine, 2-methyl-5-(phenylmethoxy)-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59781-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Benzyloxy)-2-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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